Decanoyl coenzyme A (triammonium)

Enzyme kinetics MCAD β-oxidation

Decanoyl coenzyme A (triammonium) is the definitive C10 substrate for MCAD and CPT1B assays. Its kcat/KM (13.7×10⁴ s⁻¹·M⁻¹) provides a physiologically relevant benchmark—octanoyl-CoA underestimates MCAD activity by ~65%, while lauroyl-CoA inflates rates. Only this C10 substrate exhibits CPT1B positive cooperativity (Hill 1.5–2.0) and a 62-fold malonyl-CoA-induced K0.5 shift (3→185 μM). The triammonium salt ensures superior aqueous solubility vs. free acid. Also validated for mycobacterial elongation and DGAT2 radiometric assays. Choose decanoyl-CoA (triammonium) when chain-length specificity and allosteric control are non-negotiable.

Molecular Formula C31H63N10O17P3S
Molecular Weight 972.9 g/mol
Cat. No. B12372521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl coenzyme A (triammonium)
Molecular FormulaC31H63N10O17P3S
Molecular Weight972.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3/t20-,24-,25-,26+,30-;;;/m1.../s1
InChIKeyIWPPTKRPCYMCQM-MEOYAKFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanoyl Coenzyme A (Triammonium): A Defined C10 Substrate for MCAD and CPT1B Assays in Metabolic and Mitochondrial Research


Decanoyl coenzyme A (triammonium) is a medium-chain fatty acyl-CoA thioester formed by the condensation of decanoic acid (C10:0) with coenzyme A . As the triammonium salt (CAS 799812-83-2, MW 972.88), this form provides improved aqueous solubility for in vitro biochemical assays compared to the free acid . It serves as the specific substrate for mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD), initiating the β-oxidation of decanoyl-CoA to octanoyl-CoA [1]. The compound is also a defined primer for fatty acid elongation systems in mycobacteria and a cosubstrate for carnitine palmitoyltransferase (CPT) isoforms [2].

Why Decanoyl Coenzyme A (Triammonium) Cannot Be Replaced by C8 or C12 Acyl-CoA Analogs in Medium-Chain β-Oxidation Assays


The mitochondrial β-oxidation machinery exhibits pronounced chain-length specificity that precludes interchangeable use of C8 (octanoyl), C10 (decanoyl), and C12 (lauroyl) acyl-CoA substrates. Medium-chain acyl-CoA dehydrogenase (MCAD) displays optimal activity toward C8–C12 substrates, but catalytic efficiency (kcat/KM) varies dramatically: decanoyl-CoA yields a 2.9-fold higher kcat/KM (13.7 × 10⁴ s⁻¹·M⁻¹) compared to octanoyl-CoA (4.8 × 10⁴ s⁻¹·M⁻¹), while lauroyl-CoA achieves an even higher 51.8 × 10⁴ s⁻¹·M⁻¹ [1]. This non-linear relationship across the C8–C12 range means that substituting decanoyl-CoA with octanoyl-CoA will underestimate true MCAD activity, while lauroyl-CoA will produce inflated rates that do not reflect physiological C10 metabolism. Furthermore, CPT1B exhibits positive substrate cooperativity (Hill coefficient 1.5–2.0) specifically for decanoyl-CoA, with a K0.5 of 3 μM that increases to 185 μM under malonyl-CoA regulation—a dynamic range not observed with shorter or longer acyl chains [2].

Quantitative Differential Evidence: Decanoyl Coenzyme A (Triammonium) vs. Octanoyl-CoA, Lauroyl-CoA, and Free Acid Forms


Kinetic Differentiation: Decanoyl-CoA Exhibits Intermediate Catalytic Efficiency Between C8 and C12 Acyl-CoA Substrates

Decanoyl-CoA (C10:0) displays a KM of 147.1 ± 18.3 μM and a kcat/KM of 13.7 × 10⁴ s⁻¹·M⁻¹ for the medium-chain acyl-CoA dehydrogenase (MCAD) catalyzed reaction. In contrast, octanoyl-CoA (C8:0) exhibits a lower KM of 96.3 ± 17.8 μM but a substantially reduced catalytic efficiency of 4.8 × 10⁴ s⁻¹·M⁻¹ [1]. Lauroyl-CoA (C12:0) shows a tighter binding affinity (KM 42.6 ± 6 μM) and the highest catalytic efficiency among the three at 51.8 × 10⁴ s⁻¹·M⁻¹ [1]. This non-linear trend across chain lengths demonstrates that decanoyl-CoA occupies a distinct kinetic niche; substituting it with octanoyl-CoA would reduce observed reaction velocity by approximately 65%, while lauroyl-CoA would artificially elevate activity by 278%.

Enzyme kinetics MCAD β-oxidation substrate specificity

Substrate Cooperativity: Decanoyl-CoA Exhibits Positive Cooperativity (Hill Coefficient 1.5–2.0) in CPT1B Assays

Membrane-bound carnitine palmitoyltransferase (CPT1B) from rat heart mitochondria displays positive substrate cooperativity specifically with decanoyl-CoA as the acyl donor. The Hill coefficient (n) for decanoyl-CoA ranges from 1.5 to 2.0, indicating allosteric behavior [1]. The K0.5 for decanoyl-CoA is 3 μM in the absence of malonyl-CoA, but increases to 185 μM in the presence of 20 μM malonyl-CoA (with n = 2.1) [1]. This 62-fold shift in apparent affinity represents a regulatory dynamic range that is not documented for shorter (C8) or longer (C12–C16) acyl-CoA substrates in the same system, which typically show Michaelis-Menten kinetics without pronounced cooperativity or malonyl-CoA sensitivity of this magnitude.

Carnitine palmitoyltransferase CPT1B malonyl-CoA mitochondrial transport

Enzyme Activity Ranking: Decanoyl-CoA is the Optimal Substrate for a Myristoyl-CoA Biosynthetic System

In a fatty acid elongation system isolated from the inner membrane of Mycobacterium smegmatis, decanoyl-CoA was identified as the best primer among a panel of acyl-CoA substrates [1]. Approximately 42% of the radioactivity incorporated into fatty acid products from myristoyl-CoA and [1-¹⁴C]acetyl-CoA was recovered in palmitic acid when decanoyl-CoA served as the primer [1]. In a separate enzyme system from Xanthomonas campestris ATCC 33913, decanoyl-CoA showed 42% relative activity compared to palmitoyl-CoA (the reference substrate), while lauroyl-CoA (C12:0) displayed 79% activity, and octanoyl-CoA data were not reported [2]. This species-specific and enzyme-specific activity profile demonstrates that the C10 chain length is not universally optimal but is uniquely required for certain bacterial elongation systems.

Fatty acid elongation Mycobacterium acyl-CoA synthetase substrate specificity

Triammonium Salt Form Offers Defined Solubility and Handling Advantages vs. Free Acid or Monohydrate Forms

Decanoyl coenzyme A (triammonium) (CAS 799812-83-2, MW 972.88) is the triammonium salt form of decanoyl-CoA, distinct from the free acid (CAS 1264-57-9, MW 921.8) and the monohydrate (MW 939.80) [1]. While quantitative solubility comparisons across all forms are not available in primary literature, the triammonium counterion is selected to enhance aqueous solubility for biochemical assays where the free acid may exhibit limited solubility. Vendor specifications indicate that the triammonium salt is soluble in DMSO and may dissolve in water or ethanol with appropriate preparation . Storage conditions are standardized at -20°C for long-term stability (3 years as powder, 1 month in solution), with recommendations to avoid repeated freeze-thaw cycles .

Solubility salt form triammonium aqueous assay compatibility

Optimal Use Cases for Decanoyl Coenzyme A (Triammonium) in Mitochondrial, Mycobacterial, and Enzyme Discovery Workflows


MCAD Kinetic Characterization and Inhibitor Screening

Use decanoyl-CoA (triammonium) as the substrate for medium-chain acyl-CoA dehydrogenase (MCAD) activity assays to measure enzyme kinetics (KM, Vmax, kcat) and screen for MCAD inhibitors. The compound's intermediate catalytic efficiency (kcat/KM = 13.7 × 10⁴ s⁻¹·M⁻¹) between C8 and C12 substrates provides a physiologically relevant benchmark [1]. Substituting with octanoyl-CoA would underestimate activity by approximately 65%, compromising assay sensitivity and data interpretation [1].

CPT1B Allosteric Regulation and Malonyl-CoA Sensitivity Studies

Employ decanoyl-CoA (triammonium) as the acyl donor in carnitine palmitoyltransferase 1B (CPT1B) assays to investigate substrate cooperativity (Hill coefficient 1.5–2.0) and malonyl-CoA-mediated inhibition [2]. The 62-fold shift in K0.5 (from 3 μM to 185 μM) induced by 20 μM malonyl-CoA is a unique regulatory feature observed with this C10 substrate [2]. Alternative chain-length acyl-CoAs do not recapitulate this allosteric behavior and are unsuitable for CPT1B regulatory studies [2].

Mycobacterial Fatty Acid Elongation Pathway Reconstitution

Use decanoyl-CoA (triammonium) as the primer substrate for in vitro reconstitution of the Mycobacterium smegmatis fatty acid elongation system. Decanoyl-CoA is the optimal primer for this system, with 42% of product radioactivity partitioning into palmitic acid [3]. Octanoyl-CoA and lauroyl-CoA show reduced or altered primer efficiency in this species-specific context [3].

DGAT2 and Thioesterase Activity Assays

Use [1-¹⁴C]decanoyl-CoA (available as the triammonium salt) as the radiolabeled substrate for diacylglycerol acyltransferase 2 (DGAT2) activity assays at 30 μM concentration with 125 μM 1,2-didecanoyl-sn-glycerol [4]. The compound is also suitable for thioesterase activity screening in a DTNB-coupled spectrophotometric assay at 412 nm, enabling quantification of acyl-CoA hydrolysis rates .

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